An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-6-(piperazin-1-yl)aniline
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-6-(piperazin-1-yl)aniline
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 2-Bromo-6-(piperazin-1-yl)aniline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of both ¹H and ¹³C NMR data. While direct experimental spectra for this specific molecule are not publicly available, this guide synthesizes data from analogous structures and foundational NMR principles to present a robust predictive analysis. This approach not only anticipates the spectral features but also elucidates the underlying chemical principles governing them.
Introduction: The Structural Significance of 2-Bromo-6-(piperazin-1-yl)aniline
2-Bromo-6-(piperazin-1-yl)aniline is a substituted aromatic amine of interest in medicinal chemistry and materials science. The molecule incorporates three key structural motifs: a disubstituted aniline ring, a bromine atom, and a piperazine moiety. The electronic environment of each proton and carbon atom is uniquely influenced by its neighbors, making NMR spectroscopy an invaluable tool for structural elucidation and purity assessment. The ortho-disubstitution on the aniline ring, in particular, is expected to induce significant steric and electronic effects that will be reflected in the NMR spectra.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality NMR spectra for 2-Bromo-6-(piperazin-1-yl)aniline, a standardized and rigorous experimental protocol is essential. The following methodology is recommended.[1]
Sample Preparation:
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Accurately weigh 10-20 mg of the solid 2-Bromo-6-(piperazin-1-yl)aniline.
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Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean, dry NMR tube.
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Ensure complete dissolution, using gentle sonication if necessary.
¹H NMR Spectroscopy:
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Spectrometer: 400 MHz NMR Spectrometer or higher.
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Solvent: CDCl₃ (or DMSO-d₆).
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Temperature: 298 K.
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Pulse Program: Standard single-pulse (zg30).
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Number of Scans: 16-32.
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Relaxation Delay: 1.0 s.
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Spectral Width: -2 to 12 ppm.
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Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]
¹³C NMR Spectroscopy:
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Spectrometer: 100 MHz NMR Spectrometer or higher.
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Solvent: CDCl₃ (or DMSO-d₆).
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Temperature: 298 K.
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Pulse Program: Proton-decoupled (e.g., zgpg30).
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Number of Scans: 1024 or more to achieve adequate signal-to-noise.
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Relaxation Delay: 2.0 s.
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Spectral Width: 0 to 200 ppm.
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Reference: CDCl₃ at 77.16 ppm (or DMSO-d₆ at 39.52 ppm).[2]
The choice of solvent can influence the chemical shifts, particularly for protons involved in hydrogen bonding, such as the -NH₂ and piperazine N-H protons. DMSO-d₆ is a good choice for observing these exchangeable protons.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of 2-Bromo-6-(piperazin-1-yl)aniline is predicted to exhibit distinct signals corresponding to the aromatic protons, the aniline -NH₂ protons, and the piperazine ring protons. The chemical shifts are influenced by the electronic effects of the bromo, amino, and piperazinyl substituents.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~6.8 - 7.0 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | 1H |
| H-4 | ~6.6 - 6.8 | Triplet (t) | J ≈ 8.0 | 1H |
| H-5 | ~7.1 - 7.3 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | 1H |
| -NH₂ | ~4.0 - 5.0 | Broad singlet (br s) | - | 2H |
| Piperazine -CH₂- (N-aryl) | ~3.0 - 3.2 | Triplet (t) | J ≈ 5.0 | 4H |
| Piperazine -CH₂- (N-H) | ~2.8 - 3.0 | Triplet (t) | J ≈ 5.0 | 4H |
| Piperazine -NH | ~1.5 - 2.5 | Broad singlet (br s) | - | 1H |
Interpretation of the ¹H NMR Spectrum
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Aromatic Region (δ 6.5-7.5 ppm): The three protons on the aniline ring will appear in this region. The bromine atom and the piperazinyl group are ortho to the amino group. The proton H-4, situated between the amino and bromo substituents, is expected to be the most shielded and appear as a triplet due to coupling with H-3 and H-5. Protons H-3 and H-5 will appear as doublets of doublets, with a larger ortho-coupling (J ≈ 8 Hz) and a smaller meta-coupling (J ≈ 1.5 Hz). The exact chemical shifts will depend on the combined electronic effects of the substituents.
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Aniline Protons (-NH₂): The two protons of the primary amine will likely appear as a broad singlet in the region of δ 4.0-5.0 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
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Piperazine Protons: The piperazine ring has two sets of chemically non-equivalent methylene (-CH₂-) protons. The four protons on the carbons attached to the aniline ring will be deshielded and are predicted to appear as a triplet around δ 3.0-3.2 ppm. The other four protons on the carbons adjacent to the N-H group will be slightly more shielded and are expected to resonate as a triplet around δ 2.8-3.0 ppm. The N-H proton of the piperazine will likely appear as a broad singlet. The chair conformation of the piperazine ring can lead to more complex splitting patterns if the ring inversion is slow on the NMR timescale.[3][4]
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic nature of the substituents.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-NH₂) | ~145 - 150 |
| C-2 (-Br) | ~110 - 115 |
| C-3 | ~128 - 132 |
| C-4 | ~118 - 122 |
| C-5 | ~120 - 125 |
| C-6 (-piperazinyl) | ~140 - 145 |
| Piperazine -CH₂- (N-aryl) | ~50 - 55 |
| Piperazine -CH₂- (N-H) | ~45 - 50 |
Interpretation of the ¹³C NMR Spectrum
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Aromatic Carbons (δ 110-150 ppm): The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the nitrogen (C-1 and C-6) and the bromine (C-2) will be significantly affected. C-1, attached to the electron-donating amino group, will be shielded, but its ipso-carbon shift will be influenced by the ortho-substituents. C-2, bearing the bromine atom, will have its chemical shift determined by the inductive and resonance effects of bromine. C-6, attached to the piperazinyl group, will also be influenced by the nitrogen atom. The chemical shifts of C-3, C-4, and C-5 will be influenced by the cumulative effects of the three substituents. The para carbon to the amino group (C-4) is often a good indicator of the electronic donation of the amino group.[5][6]
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Piperazine Carbons (δ 45-55 ppm): The two sets of methylene carbons in the piperazine ring will appear in the aliphatic region of the spectrum. The carbons closer to the aromatic ring (N-aryl side) are expected to be more deshielded (δ ~50-55 ppm) compared to the carbons on the N-H side (δ ~45-50 ppm).
Visualization of Molecular Structure and Logical Relationships
To aid in the interpretation of the NMR spectra, a clear visualization of the molecular structure with atom numbering is essential.
Caption: Molecular structure of 2-Bromo-6-(piperazin-1-yl)aniline with atom numbering.
The following diagram illustrates the workflow for NMR spectral analysis.
Caption: A typical workflow for NMR-based structural elucidation.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-6-(piperazin-1-yl)aniline. By leveraging data from analogous compounds and fundamental NMR principles, a comprehensive interpretation of the expected spectral features has been presented. The provided experimental protocols and data tables serve as a valuable resource for researchers working with this compound, aiding in its identification, characterization, and quality control. The structural complexity of this molecule makes NMR spectroscopy an indispensable analytical technique, and this guide offers the foundational knowledge for its effective application.
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